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Compound of Interest |

1-(3-fluorophenyl)-5-methyl-1H-
Compound Name:

pyrazol-3-amine
CAS No.: 1250130-87-0

Cat. No.: B1467522

Get Quote

For researchers and professionals in drug development, precise molecular identification is

paramount. The compound 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine represents a
specific scaffold of interest within the broader class of pyrazole-containing molecules, which are
known for their diverse pharmacological activities, including roles as anti-inflammatory,
anticancer, and analgesic agents.[1][2] This guide provides a detailed examination of this
compound's identifiers and a practical approach to its synthesis and characterization.

A critical aspect of working with substituted pyrazoles is the potential for isomerism. During the
synthesis of N-aryl pyrazoles from precursors like B-keto-nitriles, the reaction can yield different
regioisomers. Our investigation into public chemical databases reveals that the specific isomer,
1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine, is not as widely documented as its
counterpart, 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This guide will therefore address
the primary topic while also providing comprehensive data on this more commonly referenced
isomer, offering a complete technical picture for the synthetic chemist.
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Part 1: Core Identifiers and Physicochemical
Properties

Precise identification of a chemical entity is the foundation of all subsequent research and
development. This section is dedicated to the key identifiers for the closely related and more
documented isomer, 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, as a primary reference
point.

Table 1: Chemical Identifiers for 1-(3-fluorophenyl)-3-
methyl-1H-pyrazol-5-amine

Identifier Value Source

CAS Number 105438-45-7 ChemScene
Molecular Formula C10H10FN3 ChemScene
Molecular Weight 191.20 g/mol ChemScene

1-(3-fluorophenyl)-3-methyl-
IUPAC Name . N/A
1H-pyrazol-5-amine

_ CC1=NN(C2=CC(=CC=C2)F)
Canonical SMILES ChemScene
C(=C1)N

InChl Key N/A N/A

ble 2: Predicted Physicochemical :

Property Value Source
Topological Polar Surface Area
43.84 A2 ChemScene

(TPSA)
logP (Octanol-Water Partition

o 1.90 ChemScene
Coefficient)
Hydrogen Bond Donors 1 ChemScene
Hydrogen Bond Acceptors 3 ChemScene
Rotatable Bonds 1 ChemScene
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Part 2: Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[3] The
most common route to N-aryl-5-aminopyrazoles involves the condensation of an arylhydrazine
with a 3-ketonitrile. In this case, the key precursors are (3-fluorophenyl)hydrazine and 3-
oxobutanenitrile (acetoacetonitrile).

The regioselectivity of this reaction is a crucial consideration. The initial condensation can
occur at either of the two carbonyl carbons of the (3-ketonitrile, leading to two possible isomeric
products. The reaction conditions, including solvent and catalyst, can influence the ratio of
these isomers.

Proposed Synthetic Workflow

The following protocol outlines a general and robust method for the synthesis of 1-(3-
fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This procedure is based on established methods

for pyrazole synthesis.

(3-fluorophenyl)hydrazine
Condensation | __ A Intramolecular Cyclization 1-(3-fluorophenyl)-3-methyl-
; (e.g., Ethanol, Acetic Acid catalyst) [ryalertan (it (Heat) 1H-pyrazol-5-amine

3-Oxobutanenitrile

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol
Objective: To synthesize 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Materials:

e (3-fluorophenyl)hydrazine hydrochloride
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3-Oxobutanenitrile (acetoacetonitrile)

Sodium acetate

Ethanol

Acetic acid (catalytic amount)

Diatomaceous earth

Procedure:

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux
condenser and magnetic stirrer, combine (3-fluorophenyl)hydrazine hydrochloride (1.0 eq),
sodium acetate (1.1 eq), and ethanol. Stir the mixture at room temperature for 15 minutes to
liberate the free hydrazine base.

Addition of 3-Ketonitrile: To the stirring suspension, add 3-oxobutanenitrile (1.0 eq) dropwise.
Add a catalytic amount of glacial acetic acid.

Reaction Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and
maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature.
Reduce the solvent volume under reduced pressure. To the resulting residue, add water and
extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

Final Purification: The crude product can be purified by column chromatography on silica gel
using a hexane/ethyl acetate gradient to isolate the desired isomer. The structure and purity
of the final product should be confirmed by *H NMR, 3C NMR, and mass spectrometry.
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Part 3: Applications in Research and Drug
Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry.[1] The introduction of a
fluorophenyl group can enhance metabolic stability and binding affinity to target proteins
through favorable electrostatic interactions.

¢ Kinase Inhibition: Many pyrazole-containing compounds have been developed as inhibitors
of protein kinases, which are crucial targets in oncology. The amine and phenyl groups on
the pyrazole core can be further functionalized to optimize binding to the ATP-binding pocket
of various kinases.

» Anti-inflammatory Agents: Substituted pyrazoles are known to exhibit anti-inflammatory
properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2]

o Central Nervous System (CNS) Activity: The physicochemical properties of this compound
(logP ~1.9) suggest it may have the potential for blood-brain barrier penetration, making it an
interesting scaffold for CNS drug discovery.

Part 4: Conclusion

This technical guide provides a comprehensive overview of the identifiers, synthesis, and
potential applications of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine and its closely
related isomer. While the requested compound itself is not extensively documented in public
databases, the principles of pyrazole chemistry allow for a reliable proposed synthesis and an
understanding of its likely properties and applications. The detailed protocol and discussion of
isomerism are intended to equip researchers with the necessary information to synthesize and
study this and related compounds in their drug discovery efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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